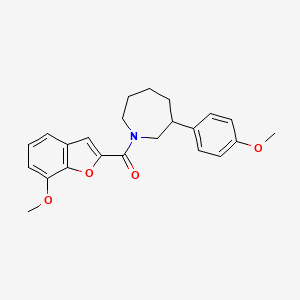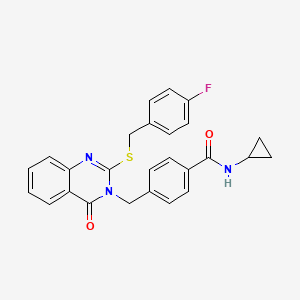![molecular formula C20H17ClN6OS B2818536 N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide CAS No. 863459-64-7](/img/structure/B2818536.png)
N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H17ClN6OS and its molecular weight is 424.91. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Study
Researchers have synthesized a range of triazolopyrimidines and evaluated their biological activities. These compounds, including various analogs of the specified chemical structure, have been studied for their potential as antiasthma agents, serotonin 5-HT6 receptor antagonists, and amplifiers of phleomycin against bacterial strains, showcasing diverse therapeutic applications. For example, some compounds demonstrated significant activity as mediator release inhibitors in the human basophil histamine release assay, suggesting potential antiasthma applications. In another study, certain triazolopyrimidines showed high affinity and selectivity as 5-HT6 receptor ligands, indicating their utility in neuropsychiatric disorder treatments (Medwid et al., 1990); (Ivachtchenko et al., 2010); (Brown et al., 1978).
Antitumor and Antimicrobial Activities
Several studies have highlighted the synthesis of novel pyrimidine and triazolopyrimidine derivatives, testing their antitumor and antimicrobial potentials. These compounds exhibit promising activities against various cancer cell lines and microbial strains, contributing to the development of new therapeutic agents. The synthesized compounds displayed potent anticancer activity, comparable to doxorubicin, on several human cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, suggesting their potential as effective antitumor agents. Additionally, some compounds showed antibacterial activity against Gram-positive and Gram-negative microbial strains, indicating their potential as antimicrobial agents (Hafez & El-Gazzar, 2017); (Lahmidi et al., 2019).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of triazolopyrimidine derivatives have been extensively studied. These investigations provide insights into the structural and functional properties of these compounds, facilitating the development of novel chemical entities with potential therapeutic applications. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines and their characterization through various spectroscopic techniques reveal their structural integrity and potential as building blocks for further chemical modifications (Repich et al., 2017).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6OS/c1-13-6-8-15(9-7-13)27-19-18(25-26-27)20(24-12-23-19)29-11-17(28)22-10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCLBYHYKPKDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B2818454.png)
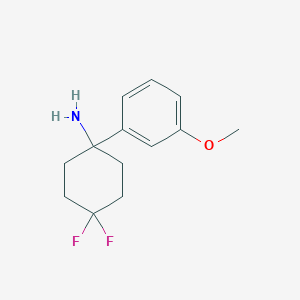
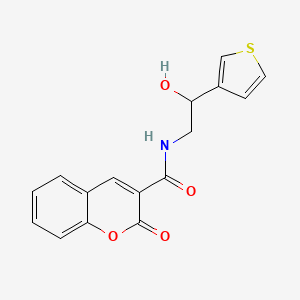
![4-tert-butyl-N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B2818459.png)
![N-[(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2818460.png)
![2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid](/img/no-structure.png)
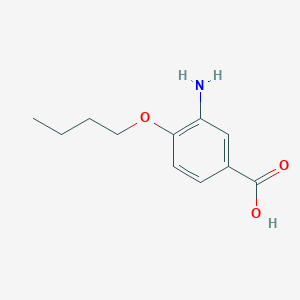
![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2818464.png)
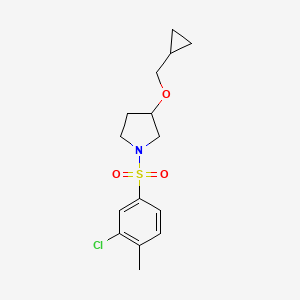
![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)

